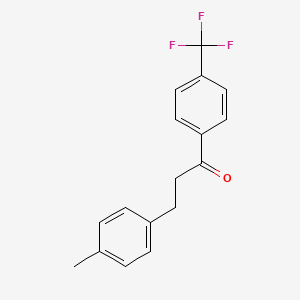

3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone

Overview

Description

3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a trifluoromethyl group and a methylphenyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone typically involves the reaction of 4-methylpropiophenone with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Secondary alcohols

Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group

Scientific Research Applications

3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

4-Methylpropiophenone: Shares a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Trifluoromethylphenylpropiophenone: Similar structure with variations in the position of the trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial applications .

Biological Activity

3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone, a compound belonging to the class of propiophenones, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propiophenone backbone with a methyl group and a trifluoromethyl group at specific positions. This unique substitution pattern influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Case Study : A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was reported to be as low as 0.5 µg/mL for structurally related compounds, suggesting strong antibacterial potential .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation.

- Research Findings : In vitro studies indicated that the compound could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 20 µM, highlighting its potential as a lead compound for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The presence of the trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate bacterial membranes more effectively. It may disrupt membrane integrity or inhibit key enzymes involved in bacterial metabolism .

- Anticancer Mechanism : The compound appears to influence apoptotic pathways and may modulate the expression of proteins involved in cell cycle regulation. This suggests a dual mechanism where it not only inhibits proliferation but also promotes programmed cell death in malignant cells .

Data Summary

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | MRSA, E. coli | 0.5 µg/mL | Membrane disruption |

| Anticancer | Breast Cancer Cells | 10-20 µM | Apoptosis induction |

Properties

IUPAC Name |

3-(4-methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-12-2-4-13(5-3-12)6-11-16(21)14-7-9-15(10-8-14)17(18,19)20/h2-5,7-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQCPXBMGSEYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644139 | |

| Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-04-5 | |

| Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.